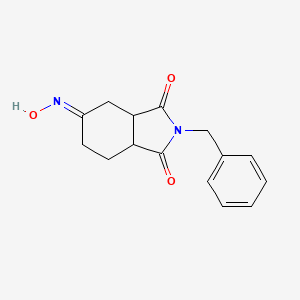

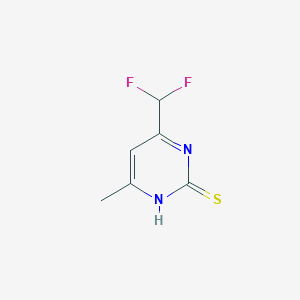

![molecular formula C10H12N2O2 B2525439 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one CAS No. 2175979-33-4](/img/structure/B2525439.png)

5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one is a heterocyclic compound that features both pyridine and pyrrolidinone moieties. This type of structure is of interest due to its potential applications in pharmaceuticals and materials science. The pyridine ring is a common structural motif in many drugs, and the pyrrolidinone ring is known for its bioactivity. The combination of these two rings through an oxy-methyl linkage could lead to interesting chemical and biological properties.

Synthesis Analysis

The synthesis of related pyrrolidinone derivatives can be achieved through various methods. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction involving 5-methoxyisoxazoles and pyridinium ylides, followed by hydrazinolysis . Another method involves the condensation of 1,3-diones and 2-(aminomethyl)pyridine to produce 3,5-disubstituted-2-pyridylpyrroles . These methods highlight the versatility of pyrrolidinone and pyridine derivatives in synthesis.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the stereochemistry of certain methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was determined by single-crystal X-ray diffraction . Similarly, the molecular structure of 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine was elucidated using X-ray diffraction and spectroscopic methods .

Chemical Reactions Analysis

The reactivity of pyrrolidinone derivatives with various reagents has been explored. For instance, the reaction of 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one with aldehydes and acyl chlorides followed by reduction has been studied, showing different outcomes depending on the reaction conditions . Additionally, the reaction of 7-hydroxy derivatives of pyrrolopyridinones with nucleophiles has been used to synthesize various substituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidinone derivatives are influenced by their molecular structure. The acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, and their antimicrobial activity was evaluated, showing promising results against certain bacterial strains . The importance of intramolecular hydrogen bonding in the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species has also been highlighted . The synthesis and structure of 5-hydroxy-2-methyl-2-(2-pyridinyl)hexahydro-1,3-pyrimidine, a related compound, have been reported, with the structure showing hydrogen-bonding sequences that influence the packing of the molecule .

Applications De Recherche Scientifique

Asymmetric Synthesis and Catalysis

The study of pyrrolidin-2-one derivatives has led to advancements in asymmetric synthesis techniques. For example, the reactivity of 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one with aldehydes and acyl chlorides, followed by reduction, has been explored for the synthesis of enantio-enriched compounds. This process emphasizes the potential of chiral pyrrolidine derivatives in achieving high enantiomeric excess in synthesized compounds, which is crucial for drug development and chemical synthesis (Bruyère et al., 2003).

Bioconjugation Techniques

Pyrrolidin-2-ones have also been identified as promising scaffolds for bioconjugation. The development of 5-methylene pyrrolones (5MPs) as highly thiol-specific and tracelessly removable bioconjugation tools illustrates their potential in biomedical research. 5MPs, prepared from primary amines in one step, show improved stability and cysteine specificity compared to maleimides. Their ability for rapid and clean Michael addition reactions, without generating a stereocenter, makes them valuable for controlled release of conjugated cargo and temporary thiol protection (Zhang et al., 2017).

Catalytic Methylation of Pyridines

In the realm of catalysis, new methods for the methylation of pyridines have been explored, leveraging the structural characteristics of pyridine derivatives. A catalytic technique that introduces a methyl group onto the aromatic ring of pyridines through a temporary dearomatisation process has been developed. This method utilizes methanol and formaldehyde as reagents, highlighting the interface between aromatic and non-aromatic compounds to achieve C-3/5 methylation of pyridines. This process underscores the versatility of pyridine derivatives in organic synthesis and their pivotal role in drug discovery (Grozavu et al., 2020).

Synthesis of Derivatives for Medicinal Chemistry

Research has also delved into the synthesis of pyrrolidin-2-one derivatives with various substituents, aiming to explore their chemical properties and potential biological activity. The synthesis of new medicinal molecules by introducing different substituents into the nucleus of pyrrolidin-2-ones has been investigated, reflecting the compound's significance in the development of new active compounds with enhanced biological activities (Rubtsova et al., 2020).

Mécanisme D'action

Target of Action

Pyrrolidin-2-one derivatives are often used in medicinal chemistry due to their wide range of biological activities .

Mode of Action

Without specific studies on “5-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one”, it’s difficult to determine its exact mode of action. Many pyrrolidin-2-one derivatives are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrrolidin-2-one derivatives are often involved in a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Pyrrolidin-2-one derivatives can have a wide range of effects depending on their specific structures and targets .

Propriétés

IUPAC Name |

5-(pyridin-2-yloxymethyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-9-5-4-8(12-9)7-14-10-3-1-2-6-11-10/h1-3,6,8H,4-5,7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLJTFQHCRRSLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1COC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2525357.png)

![[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2525358.png)

![2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2525360.png)

![2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2525364.png)

![6-(4-Fluorophenyl)thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B2525368.png)

![2-chloro-N-[4-[4-[(2-chloroacetyl)amino]phenyl]sulfanylphenyl]acetamide](/img/no-structure.png)

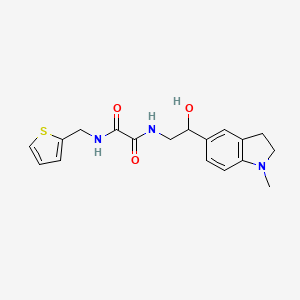

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2525376.png)